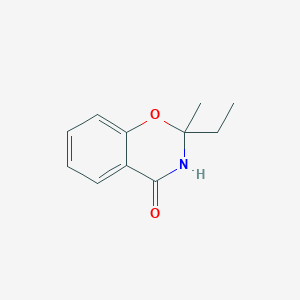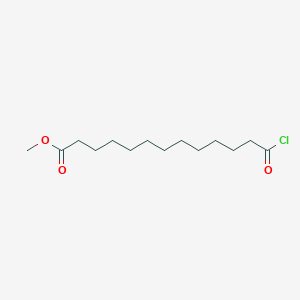
3-Bromo-6-ethylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-ethylpyridin-2-ol is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethylpyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 6-ethyl-2-hydroxy-pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-ethylpyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 3-substituted-6-ethyl-2-hydroxy-pyridine derivatives.
Oxidation: Formation of 3-bromo-6-ethyl-2-pyridone.
Reduction: Formation of 6-ethyl-2-hydroxy-pyridine or 3-bromo-6-ethyl-pyridine.
Aplicaciones Científicas De Investigación
3-Bromo-6-ethylpyridin-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-ethylpyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-hydroxy-pyridine
- 6-Ethyl-2-hydroxy-pyridine
- 2-Bromo-6-methylpyridine
Uniqueness
3-Bromo-6-ethylpyridin-2-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and hydroxy groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1206774-09-5 |
|---|---|
Fórmula molecular |
C7H8BrNO |
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
3-bromo-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-2-5-3-4-6(8)7(10)9-5/h3-4H,2H2,1H3,(H,9,10) |
Clave InChI |
HYNGCWHQINFMPF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-5-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B8575360.png)



![2-[(4-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B8575383.png)
![5-[(1-Ethyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8575384.png)




